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Structural Role of the Azepane Ring in Balanol
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Compound Focus: Balanol

CAS No.: 63590-19-2

Cat. No.: S520405

The azepane ring is a seven-membered nitrogen-containing saturated heterocycle that serves as a central
structural core in the balanol molecule [1] [2]. It plays several critical roles in balanel's function as a potent

protein kinase inhibitor.

Key Functions:

e Structural Scaffold: The azepane moiety occupies the ribose subsite of the ATP-binding pocket in
protein kinases [1] [3]

e Connective Linkage: It connects the benzamide (Ring A) and benzophenone (Rings C and D)
moieties through amide and ester linkages, respectively [1] [4]

e Spatial Orientation: Positions the benzamide and benzophenone groups optimally for interactions
with the adenine and triphosphate subsites [1]

Binding Interactions and Molecular Recognition

The azepane ring forms specific, crucial interactions with kinase binding sites that contribute significantly to

balanol's potent inhibitory activity.

Interaction Type Specific Features Functional Significance
Hydrogen Bonding N1 atom hydrogen bonds with Anchors azepane in ribose subsite;
backbone carbonyl oxygen of contributes to binding affinity

conserved Glul70 [1]
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Interaction Type Specific Features Functional Significance
Nonpolar Contacts Interactions with Gly50, Phel127, and Enhances binding through
Glul70 residues [1] hydrophobic effects and van der

Waals forces

Stereochemical (3S,4R) configuration [1] Optimal spatial arrangement for
Influence binding complementarity
Conformational Seven-membered ring flexibility [1] Adapts to minor variations in kinase
Flexibility ATP pockets

The azepane ring's nitrogen (N1) serves as a critical hydrogen bond acceptor, interacting with the backbone
carbonyl oxygen of a conserved glutamate residue (Glul170) in the catalytic loop [1]. This interaction is
analogous to the hydrogen bonding between the ribose hydroxyl groups of ATP and the kinase, though

balaneol lacks the exact functional group equivalence [1].

Synthetic Methodologies for the Azepane Ring

Several synthetic approaches have been developed to construct the azepane ring of balanol, with ring-

closing metathesis emerging as an efficient strategy.
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Garner's aldehyde (17)

:

Reductive amination
with allylamine

:

Amine 18

:

N-protection
(CbzCl)

:

Compound 19

:

Oxazolidine ring cleavage
(acidic conditions)

:

Primary alcohol 20

:

Oxidation
(modified Swern)

:

o-Chiral aldehyde 21

:

Vinylmagnesium bromide
addition

© 2026 Smolecule. All rights reserved. 3/8 Tech Support


https://www.smolecule.com/products/s520405?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

:

Allylic alcohols 22 & 23
(syn- & anti-isomers)

:

Acetylation

:

Diene 24

:

Ring-closing metathesis
(Grubbs 2nd gen catalyst)

:

Cycloalkene 26

:

Sequential deprotection
(O-Acetyl & N-Boc removal)

:

Amine 28

:

Coupling with
4-benzyloxybenzoic acid

:

Final azepine
derivative 29
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Synthetic route to balanol azepine fragment via ring-closing metathesis [5]

© 2026 Smolecule. All rights reserved. 5/8 Tech Support


https://www.smolecule.com/products/s520405?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3896276/
https://www.smolecule.com/products/s520405?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

The synthetic approach demonstrates the strategic construction of the azepane ring system, highlighting the
efficient fragment coupling protocol that proceeds in good overall yield [5] [6]. The ring-closing metathesis

step using Grubbs' second-generation catalyst is particularly efficient, providing the desired cycloalkene in
89% yield [5].

Role in Kinase Selectivity and Inhibitor Design

The azepane ring serves as a critical modification site for improving balanel's selectivity toward specific

protein kinase isoforms, particularly through strategic fluorination.

Target Selectivity

Modification . Key Findings

Kinase Outcome
C5(S)- PKCe Improved affinity & Alters charge distribution &
fluorination selectivity [3] [4] conformational preferences; enhances

interaction with Lys437

10"- PKAvs. PKC 100x selectivity for Removal of benzophenone hydroxyl;
deoxybalanol PKAT[1] indirect azepane environment effect
Pyrrolidine Various PKC No substantial Five-membered ring less effective than
replacement isozymes improvement [4] azepane

The azepane ring's flexibility allows balanel to adapt to various protein kinase microenvironments [1]. This
flexibility contributes to the varying selectivity profiles observed across different kinases, as different

kinases' ATP-binding sites allow varying degrees of conformational adaptation [1] [3].

Design Principles and Optimization Strategies

Based on comprehensive structure-activity relationship studies, several key principles have emerged for

optimizing azepane-based kinase inhibitors:

¢ Stereochemical Integrity: Maintain the (3S,4R) configuration for optimal binding orientation [1]
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¢ Nitrogen Basicity: The secondary amine (N1) should remain protonatable for key hydrogen bonding

[1] [3]

¢ Ring Size Optimization: Seven-membered azepane provides superior binding over five- or six-

membered variants [1] [7]
e Strategic Fluorination: C5(S)-fluorination enhances selectivity for PKCe through conformational

control and electronic effects [3] [4]
e Synergistic Design: Consider azepane modifications in context of entire molecule, particularly

benzophenone acidic group and benzamide phenolic OH [1] [3]

The azepane ring in balanel serves as far more than a passive structural element—it is a dynamic component
that contributes to binding affinity, kinase selectivity, and molecular recognition. Its central role in
connecting the key pharmacophoric elements while providing specific interactions with kinase targets makes
it an essential focus for ongoing inhibitor optimization efforts, particularly in developing isoform-selective

protein kinase inhibitors for therapeutic applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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